4-Amino-2-chlorobenzene-1-sulfonyl chloride
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Overview
Description
4-Amino-2-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H5ClNO2S It is a derivative of benzene, featuring an amino group, a chlorine atom, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-chlorobenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of 4-amino-2-chlorobenzene. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent and phosphorus pentachloride (PCl5) as the chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group and the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and Lewis acids (e.g., FeBr3, AlCl3).
Nucleophilic Substitution: Typical nucleophiles include amines and alcohols, often in the presence of a base such as pyridine or triethylamine.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups depending on the electrophile used.
Nucleophilic Substitution: Sulfonamide derivatives, which are important intermediates in pharmaceutical synthesis.
Scientific Research Applications
4-Amino-2-chlorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-2-chlorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in the biological activity of many pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Lacks the amino group, making it less reactive towards nucleophiles.
4-Aminobenzenesulfonyl chloride: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
4-Amino-2-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
4-amino-2-chlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYMJFHKPUERAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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